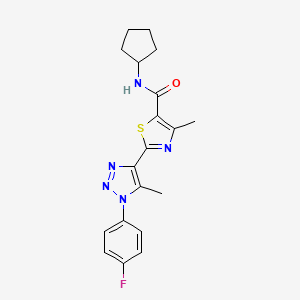

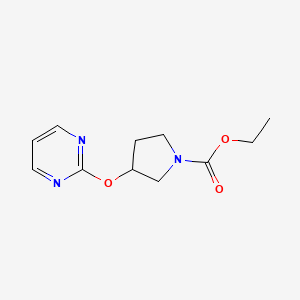

![molecular formula C13H8Cl2N2OS B2853674 5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline CAS No. 672950-05-9](/img/structure/B2853674.png)

5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline

Descripción general

Descripción

“5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline” is a quinoline derivative . It has a molecular formula of C13H8Cl2N2OS, an average mass of 311.186 Da, and a mono-isotopic mass of 309.973450 Da .

Synthesis Analysis

The compound was synthesized in a common three-step procedure from 5-chloro-8-hydroxyquinoline using O-propargylation reaction/copper-catalyzed 1,3-dipolar cycloaddition sequence .Molecular Structure Analysis

The structure of the compound was fully characterized by FT-IR, 1H- and 13C-NMR, GC-MS, and elemental analysis .Chemical Reactions Analysis

The compound was synthesized using a copper-catalyzed 1,3-dipolar cycloaddition, known as a click reaction .Physical And Chemical Properties Analysis

The compound is a white solid that melts near room temperature . It has a molecular formula of C13H8Cl2N2OS, an average mass of 311.186 Da, and a mono-isotopic mass of 309.973450 Da .Aplicaciones Científicas De Investigación

5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline has a wide range of applications in scientific research. One of the most common uses of this compound is as a fluorescent dye. It has been used to label proteins and other biomolecules for imaging and detection purposes. It has also been used as an enzyme inhibitor, as it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). This compound has also been studied as a potential therapeutic agent, as it has been found to possess anti-inflammatory, anti-tumor, and antioxidant properties.

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structural feature may play a role in its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its versatility, as it can be used for a variety of applications, including fluorescent labeling, enzyme inhibition, and potential therapeutic agent. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, this compound is not suitable for use in vivo due to its potential toxicity. Furthermore, it is not suitable for use in humans due to its potential side effects.

Direcciones Futuras

There are several potential future directions for 5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline. One potential direction is the development of new methods for synthesizing this compound, such as the use of biocatalysts or green chemistry. Another potential direction is the development of new applications for this compound, such as its use as an imaging agent or a therapeutic agent. Furthermore, further research is needed to better understand the mechanism of action of this compound and its potential side effects. Finally, further research is needed to explore the potential of this compound as a fluorescent dye, an enzyme inhibitor, and a potential therapeutic agent.

Métodos De Síntesis

5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline can be synthesized by a variety of methods. The most common method is the Mannich reaction, which involves the reaction of an aldehyde, a primary amine, and a formaldehyde. This reaction produces an iminium salt, which is then reacted with a secondary amine to produce the desired product. Other methods for synthesizing this compound include the use of a Grignard reagent, a Heck reaction, and a Suzuki coupling.

Propiedades

IUPAC Name |

2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2OS/c14-10-3-4-11(12-9(10)2-1-5-16-12)18-7-8-6-17-13(15)19-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKQZRYXHDFWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OCC3=CN=C(S3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324651 | |

| Record name | 2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672950-05-9 | |

| Record name | 2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2853596.png)

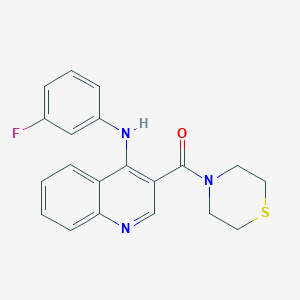

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2853598.png)

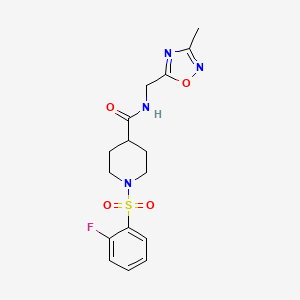

![N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2853600.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2853601.png)

![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2853602.png)

![1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2853605.png)

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2853608.png)